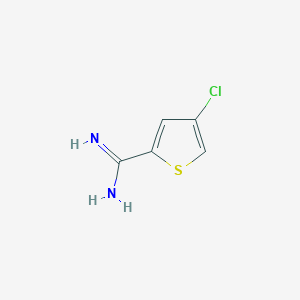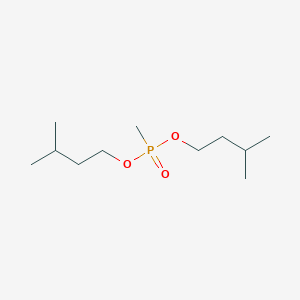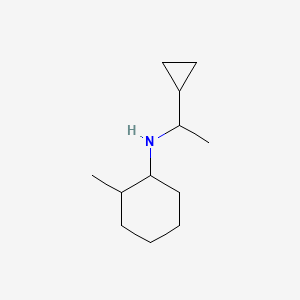![molecular formula C14H13N3O3 B12100015 Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- CAS No. 1435-62-7](/img/structure/B12100015.png)
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is an azo compound characterized by the presence of a phenolic group substituted with two methyl groups and an azo linkage to a nitrophenyl group. Azo compounds are known for their vivid colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Reduction: 3,5-dimethyl-4-[(4-aminophenyl)azo]phenol.
Oxidation: 3,5-dimethyl-4-[(4-nitrophenyl)azo]quinone.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized as a dye in textile manufacturing and as a colorant in various materials.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to enzyme inhibition or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 3,5-dimethyl-2-[(4-nitrophenyl)azo]-
- Phenol, 3,4-dimethyl-4-[(4-nitrophenyl)azo]-
- Phenol, 3,5-dimethyl-4-[(4-aminophenyl)azo]-
Uniqueness
Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of two methyl groups at the 3 and 5 positions of the phenol ring provides steric hindrance, affecting its interaction with other molecules and its overall stability .
Eigenschaften
CAS-Nummer |
1435-62-7 |
|---|---|
Molekularformel |
C14H13N3O3 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-13(18)8-10(2)14(9)16-15-11-3-5-12(6-4-11)17(19)20/h3-8,18H,1-2H3 |
InChI-Schlüssel |
FTULXEAIELCQDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)


![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)

![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)


![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)



